molecular formula C19H15F3N4O3 B2843144 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1795455-04-7

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2843144
CAS No.: 1795455-04-7
M. Wt: 404.349
InChI Key: FIIVPARZZVIJQF-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H15F3N4O3 and its molecular weight is 404.349. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-19(21,22)17-6-5-12(7-23-17)18(27)25-13-8-24-26(9-13)10-14-11-28-15-3-1-2-4-16(15)29-14/h1-9,14H,10-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIVPARZZVIJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes, suggesting potential effects on neurotransmission and inflammation pathways.

Result of Action

Based on its potential inhibition of cholinesterases and lipoxygenase enzymes, it could potentially affect neurotransmission and inflammatory responses.

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly its potential therapeutic applications.

The molecular formula for this compound is C18H16F3N5O2. It has a molecular weight of approximately 389.35 g/mol. The compound features a complex structure that includes a pyrazole ring and a trifluoromethyl group, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with 1H-pyrazole and nicotinamide derivatives. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with phenyl hydrazine in the presence of acetic acid to form the pyrazole core, followed by further functionalization to introduce the trifluoromethyl and nicotinamide moieties .

Antiparasitic Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antiparasitic activities. Notably, studies have demonstrated low micromolar potency against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum, while showing minimal cytotoxicity towards human cells . This selectivity is crucial for developing safe therapeutic agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain pyrazole derivatives have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and autophagy modulation. In vitro studies have reported that these compounds can induce cell death in various cancer cell lines while sparing normal cells . The presence of the trifluoromethyl group is believed to enhance the compound's potency by increasing lipophilicity and cellular uptake.

Antimicrobial Activity

This compound has also been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antiparasitic Efficacy : A study demonstrated that a derivative of the compound exhibited potent activity against T. brucei, achieving IC50 values in the low micromolar range without affecting human cell viability .
  • Cancer Cell Line Studies : Another investigation into related pyrazole derivatives showed significant inhibition of proliferation in breast cancer cell lines (MCF7), suggesting that structural modifications can lead to enhanced anticancer activity .
  • Antimicrobial Testing : In vitro tests revealed that another derivative effectively inhibited the growth of Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntiparasiticLow micromolar potency against T. cruzi
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of S. aureus growth

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, the National Cancer Institute's Developmental Therapeutics Program has assessed its efficacy across multiple human tumor cell lines, demonstrating promising results in inhibiting cell growth.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of key inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of 5-Lipoxygenase
A study evaluated the compound's ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. The results indicated a significant reduction in leukotriene synthesis, supporting its application in treating inflammatory disorders.

Formulation Studies

Formulation development has focused on enhancing the bioavailability and stability of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide. Various delivery systems, including nanoparticles and liposomes, have been explored to optimize drug delivery.

Table 2: Formulation Approaches

Formulation TypeAdvantagesChallenges
NanoparticlesImproved solubilityScale-up production
LiposomesEnhanced cellular uptakeStability under storage conditions

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in various therapeutic areas, particularly oncology and inflammatory diseases. Early-phase trials have shown favorable outcomes regarding tolerability and preliminary efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step reactions, including the formation of the pyrazole core and subsequent coupling with the dihydrobenzodioxin moiety. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Alkylation of the pyrazole nitrogen under basic conditions (K₂CO₃) at room temperature .
  • Amide bond formation via coupling agents or microwave-assisted synthesis to improve efficiency and yield . Critical parameters include temperature control (20–80°C), inert atmosphere for oxygen-sensitive steps, and solvent selection to minimize side reactions .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and aromatic ring systems .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy: Validates functional groups (amide C=O stretch at ~1650–1700 cm⁻¹) .
  • Chromatography: HPLC/TLC monitors reaction progress and purity (>95% by area normalization) .

Q. How can researchers link this compound’s study to a robust theoretical framework?

Align with medicinal chemistry principles such as structure-activity relationships (SAR) or enzyme inhibition kinetics. For example:

  • Use molecular docking to predict binding affinity to kinase targets (e.g., ATP-binding sites) .
  • Apply Lipinski’s Rule of Five to assess drug-likeness and pharmacokinetic properties .

Advanced Research Questions

Q. What strategies optimize reaction yields under varying solvent and catalytic conditions?

  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. aprotic (DCM, THF) solvents via Design of Experiments (DoE) to balance solubility and reactivity .
  • Catalyst Selection: Pd-based catalysts for cross-couplings or DMAP for acylations can improve efficiency. Microwave irradiation reduces reaction time by 30–50% .
  • Kinetic Analysis: Use Arrhenius plots to determine activation energy (Eₐ) and optimize temperature gradients .

Q. How can contradictory biological activity data across assay systems be resolved?

  • Orthogonal Assays: Validate results using cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems to isolate confounding factors .
  • Dose-Response Modeling: Compare EC₅₀ and Emax values using four-parameter logistic curves to assess potency/efficacy discrepancies .
  • Computational Modeling: Molecular dynamics simulations predict binding conformations that explain differential activities (e.g., solvent-accessible surface area analysis) .

Q. What structural analogs enhance pharmacological profiles, and how are they synthesized?

  • Fluorinated Derivatives: Replace the trifluoromethyl group with p-fluorophenyl to improve metabolic stability (e.g., CAS 2320891-13-0) .
  • Heterocycle Modifications: Introduce triazole or isoxazole rings via Huisgen cycloaddition or condensation reactions to enhance target selectivity .
  • Synthetic Protocols: Use protecting groups (e.g., Boc for amines) and Pd-catalyzed cross-couplings for regioselective aryl introductions .

Q. What methodologies address challenges in characterizing reactive intermediates during synthesis?

  • In Situ Monitoring: ReactIR or LC-MS tracks transient intermediates (e.g., acyl azides) .
  • Low-Temperature NMR: Captures unstable species (e.g., enolates) at –40°C in CD₃OD .
  • Computational Prediction: DFT calculations (B3LYP/6-31G*) model intermediate stability and reaction pathways .

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